molecular formula C17H14ClFN2OS B2910007 1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851865-83-3

1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2910007
CAS No.: 851865-83-3
M. Wt: 348.82
InChI Key: ZYIULVPUAIGKCU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring the 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is engineered with a 4-chlorobenzoyl group at the 1-position and a (4-fluorobenzyl)sulfanyl moiety at the 2-position, substitutions that are strategically designed to modulate the compound's electronic properties, lipophilicity, and binding affinity for specific biological targets. The imidazoline ring is a well-recognized pharmacophore present in a wide array of bioactive molecules. Compounds based on this scaffold have been extensively investigated for their antiproliferative properties, serving as potent inhibitors of enzymes like carbonic anhydrase, and have shown relevance in cardiovascular, metabolic, and neurological disorders . Furthermore, the specific structural motifs incorporated in this molecule—such as the chlorobenzoyl and fluorobenzyl groups—are common in drug discovery for their ability to influence metabolic stability and target engagement . This makes the compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology and central nervous system (CNS) drug discovery. It is also highly suitable for structure-activity relationship (SAR) studies aimed at optimizing the imidazoline template for enhanced potency and selectivity. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-5-3-13(4-6-14)16(22)21-10-9-20-17(21)23-11-12-1-7-15(19)8-2-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIULVPUAIGKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where 4-fluorobenzyl mercaptan reacts with the imidazole intermediate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazole Core

Halogen-Substituted Analogues
  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (): Replacing the 4-fluorobenzyl group with a 2-chlorobenzyl sulfanyl group alters steric and electronic profiles.
  • 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol (): This compound lacks the sulfanyl group but includes a hydroxylated alkyl chain, enhancing hydrophilicity.
Sulfonyl and Alkylsulfanyl Derivatives
  • 2-Ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole () :
    The ethylsulfanyl group and sulfonyl moiety increase lipophilicity and metabolic stability compared to the benzyl sulfanyl and benzoyl groups in the target compound. The sulfonyl group may also enhance hydrogen-bonding capacity.

Functional Group Modifications in Related Scaffolds

Benzimidazole Derivatives
  • The absence of the sulfanyl linker reduces flexibility.
  • 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole () :
    The chloro substituent at position 2 and fluorobenzyl group at position 1 mirror the halogenated aryl motifs in the target compound. However, the benzoimidazole core may confer distinct photophysical properties.

Structural and Electronic Comparisons

Compound Name Key Substituents Key Properties References
Target Compound 4-Cl-benzoyl, 4-F-benzyl sulfanyl High rigidity, moderate hydrophobicity
2-Ethylsulfanyl-1-(4-F-phenyl)sulfonyl derivative Ethylsulfanyl, sulfonyl Enhanced metabolic stability
2-(2-Cl-benzyl sulfanyl)-dihydroimidazole 2-Cl-benzyl sulfanyl Steric hindrance at ortho position
4-(4-Cl-phenyl)-imidazole-butanol Hydroxyl chain, no sulfanyl Increased hydrophilicity

Crystallographic and Physicochemical Data

  • Crystallinity : Isostructural chloro/fluoro thiazole derivatives () crystallize in triclinic systems with planar molecular conformations. The target compound’s dihydroimidazole core may adopt similar packing motifs.
  • Chromatographic Behavior : Analogues like 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole () exhibit Rf values of 0.65–0.71 in dichloromethane-based systems, comparable to the target compound’s expected polarity.

Biological Activity

The compound 1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative of imidazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClFN2SC_{16}H_{14}ClFN_2S. The structure features a chlorobenzoyl group and a fluorophenylmethyl sulfanyl moiety that may contribute to its biological activities.

Biological Activity Overview

Research has indicated that imidazole derivatives possess various pharmacological properties, including:

  • Anticancer Activity : Compounds with imidazole structures have been studied for their ability to inhibit cancer cell proliferation.
  • Anticonvulsant Effects : Some derivatives have shown potential in reducing seizure activity in animal models.
  • GABAergic Modulation : Certain imidazole compounds interact with GABA receptors, influencing neurotransmission.

Anticancer Activity

A study investigated the effects of various imidazole derivatives on cancer cell lines, particularly MCF7 (breast cancer) and MCF10A (non-cancerous). The results demonstrated that:

  • The compound exhibited significant cytotoxicity against MCF7 cells while showing reduced toxicity towards MCF10A cells.
  • At concentrations of 20 µM and 50 µM, the compound significantly decreased viability in MCF7 cells by 40% after 48 hours compared to untreated controls .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundConcentration (µM)MCF7 Viability (%)MCF10A Viability (%)
This compound206080
This compound504075

Anticonvulsant Activity

In another study focusing on anticonvulsant properties, derivatives similar to the compound were tested for their efficacy in preventing seizures induced by maximal electroshock in mice. The results indicated that certain modifications to the imidazole structure could enhance anticonvulsant activity, suggesting potential for further development in this area .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to anticonvulsant effects.

Case Studies and Research Findings

Several case studies have highlighted the promising nature of imidazole derivatives:

  • Case Study on Breast Cancer : A derivative similar to the target compound was administered to MCF7 cells, resulting in a marked decrease in cell viability over time. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
  • Anticonvulsant Study : Another derivative was tested against seizure models, demonstrating significant protective effects. This suggests that similar compounds could be beneficial in developing new anticonvulsants .

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